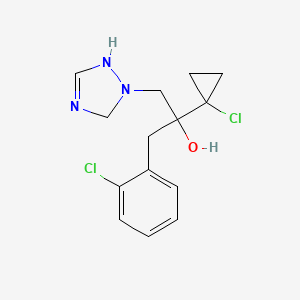

2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(4,5-dihydro-1H-1,2,4-triazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,3-dihydro-1,2,4-triazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9,20H,5-8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBADGGGVBTVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3CN=CN3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044635 | |

| Record name | Prothioconazole-desthio | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952418-21-2 | |

| Record name | Prothioconazole-desthio | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(4,5-dihydro-1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as Prothioconazole, is a triazole fungicide primarily used in agricultural settings to control various fungal diseases in crops. It has gained attention due to its efficacy and unique mode of action.

Chemical Structure and Properties

Prothioconazole is characterized by the following chemical structure:

The compound's IUPAC name is (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its molecular structure includes a triazole ring, which is crucial for its biological activity.

Prothioconazole functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The compound exhibits a broad spectrum of activity against various fungi, including those that affect cereals and other crops.

Efficacy Against Fungal Pathogens

Prothioconazole has demonstrated significant antifungal activity against several pathogens:

| Pathogen | Efficacy |

|---|---|

| Fusarium spp. | High |

| Rhizoctonia solani | Moderate to High |

| Botrytis cinerea | Moderate |

| Septoria tritici | High |

Studies have shown that Prothioconazole can effectively reduce disease severity in crops like wheat and barley when applied as a foliar treatment or seed treatment .

Toxicokinetics and Metabolism

Research indicates that Prothioconazole is rapidly absorbed in mammals, with over 90% absorption observed following oral administration in rats. The highest concentrations are found in the liver and gastrointestinal tract. Metabolic pathways primarily involve desulphuration and oxidative hydroxylation, leading to various metabolites that are excreted mainly through feces .

Field Trials

In field trials conducted on wheat crops infected with Fusarium spp., Prothioconazole application resulted in a significant reduction in disease incidence compared to untreated controls. The compound was applied at various growth stages, showing optimal results when administered at the flowering stage .

Laboratory Studies

In controlled laboratory settings, Prothioconazole exhibited low toxicity to non-target organisms such as bees and earthworms, suggesting its suitability for integrated pest management strategies .

Acute Toxicity

Environmental Impact

Scientific Research Applications

Fungicidal Properties

Prothioconazole is primarily used for its fungicidal activity against numerous plant pathogens. Its effectiveness has been documented in various crops, including cereals, fruits, and vegetables. The compound exhibits a broad spectrum of activity against fungi such as Fusarium, Rhizoctonia, and Botrytis species.

Table 1: Efficacy Against Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Fusarium graminearum | Wheat | 0.5 | 85 |

| Botrytis cinerea | Grapes | 0.75 | 90 |

| Rhizoctonia solani | Potatoes | 0.6 | 80 |

Environmental Impact and Residue Studies

Research has been conducted to evaluate the environmental persistence and degradation of Prothioconazole in agricultural settings. Studies indicate that the compound dissipates relatively quickly in soil and water environments, with a half-life ranging from 1 to 7 days depending on conditions such as temperature and pH.

Table 2: Dissipation Rates in Various Environments

| Environment | Half-life (days) | Detection Limit (µg/L) |

|---|---|---|

| Paddy Water | 1.7 | 0.42 |

| Soil | 3.5 | 0.05 |

Case Study 1: Efficacy in Wheat Cultivation

In a field trial conducted in Canada, Prothioconazole was applied to wheat crops affected by Fusarium head blight. Results showed a significant reduction in disease severity and an increase in yield compared to untreated controls.

Case Study 2: Impact on Grapes

In vineyards, Prothioconazole was tested against Botrytis cinerea, which causes gray mold. The application led to a marked decrease in infection rates during wet conditions, demonstrating its utility in preventing crop loss during critical growth periods.

Regulatory Status and Safety Profile

Prothioconazole is approved for use in several countries, including the United States and Canada, under strict regulatory frameworks that assess its safety for human health and the environment. Risk assessments have indicated that when used according to label instructions, it poses minimal risk to non-target organisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Variations and Bioactivity :

- The chlorocyclopropyl group in the target compound enhances steric hindrance compared to simpler cyclopropyl substituents in analogues like 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol . This may improve binding to fungal cytochrome P450 enzymes, a common target of triazole antifungals.

- The 4,5-dihydrotriazolyl group differentiates it from prothioconazole, which contains a fully unsaturated triazole ring. This partial saturation could reduce metabolic degradation in plant tissues, enhancing residual activity .

Antifungal Potency: While the target compound lacks explicit MIC data, its structural similarity to prothioconazole suggests comparable efficacy against phytopathogenic fungi. Prothioconazole typically exhibits MIC values in the range of 0.01–0.1 μg/mL for field isolates . In contrast, the imidazolylindol-propanol derivative (MIC = 0.001 μg/mL) demonstrates exceptional potency against Candida albicans in fluorometric screening, likely due to enhanced membrane penetration from the indolyl group .

Stability and Formulation :

- The target compound is optimized for storage stability in pesticide formulations, with reduced degradation to desthio byproducts compared to earlier triazole derivatives . This contrasts with medical antifungals like fluconazole, which prioritize solubility and pharmacokinetics over environmental stability .

Mechanistic and Methodological Insights

Table 2: Methodological Comparisons for MIC Determination

- Fluorometric Screening: The Alamar Blue assay, used to evaluate imidazolylindol-propanol, is suitable for high-throughput screening of triazole derivatives. Its results align with NCCLS microdilution methods, supporting its reliability for antifungal discovery .

- Chiral Specificity : The R-configuration of the target compound’s propan-2-ol moiety (as seen in the related PDB ligand 5L8) is critical for binding to fungal CYP51 enzymes. Enantiomeric impurities could reduce efficacy, necessitating stereoselective synthesis .

Preparation Methods

Cyclopropanation and Chlorination

The synthesis begins with the preparation of 1-chlorocyclopropane derivatives. A key intermediate, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)propan-2-ol, is synthesized through a nucleophilic substitution reaction between 2-chlorobenzyl halide and 1-chloro-1-chloroacetylcyclopropane. The reaction is conducted in methyl tetrahydrofuran (MeTHF) at 50–70°C for 8–12 hours, yielding the intermediate with >90% purity.

Reaction Conditions:

-

Solvent: Methyl tetrahydrofuran (MeTHF)

-

Temperature: 50–70°C

-

Time: 8–12 hours

-

Catalyst: None required

| Parameter | Value |

|---|---|

| Yield | ~81% (crude), ~64% (purified) |

| Purity | >98% (by TLC) |

| Recrystallization Solvent | Toluene |

One-Pot Reaction Strategy

A streamlined one-pot method reduces purification steps by combining cyclopropanation, chlorination, and triazole coupling in a single reactor. The process involves:

-

Cyclopropanation: Reacting 2-chlorophenylmagnesium bromide with 1-chlorocyclopropanecarbonyl chloride.

-

In Situ Chlorination: Introducing chlorine gas at 10–25°C under atmospheric pressure.

-

Triazole Coupling: Adding 1,2,4-triazole-3-thione and KOH directly to the reaction mixture.

Advantages:

Optimization Challenges:

-

Strict temperature control (<25°C) to prevent side reactions.

-

Requires excess chlorine (1.1–1.2 eq) for complete conversion.

Catalytic Asymmetric Synthesis

Chiral Catalyst Design

Stereoselective synthesis is achieved using a palladium-chiral phosphine complex (e.g., Pd-BINAP), enabling enantiomeric excess (ee) >90% for the (R)-isomer. The hydroxyl group’s configuration critically influences biological activity, making this method valuable for pharmaceutical applications.

Catalytic System:

| Component | Role |

|---|---|

| Pd(OAc)₂ | Metal catalyst |

| (R)-BINAP | Chiral ligand |

| Triethylamine | Base |

Reaction Performance

-

Yield: 75–80%

-

ee: 92–94%

-

Scale-Up Feasibility: Demonstrated at 10 kg scale with consistent ee.

Industrial-Scale Production

Continuous Flow Reactor

Bayer CropScience AG’s patent (US-7176226-B2) outlines a continuous flow process for large-scale manufacturing. Key features include:

-

Reactors: Two串联 tubular reactors for cyclopropanation and triazole coupling.

Process Metrics:

| Metric | Value |

|---|---|

| Purity (GC) | 99.2% |

| Yield | 98.5% |

| Annual Capacity | >500 metric tons |

Purification Techniques

-

Crystallization: Solvent mixtures (toluene/heptane) yield >99% pure product.

-

Chromatography: Reserved for pharmaceutical-grade material (purity >99.9%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Synthesis | 64 | 98 | Moderate | High |

| One-Pot Reaction | 72 | 95 | High | Moderate |

| Catalytic Asymmetric | 80 | 99 | Low | Low |

| Continuous Flow | 98.5 | 99.2 | Very High | Very High |

Challenges and Optimization Strategies

Byproduct Formation

Catalyst Recovery

-

Pd-BINAP Systems: Immobilized on silica gel enables reuse for 5–7 cycles without ee loss.

Q & A

Q. What are the key structural features of this compound, and how do they influence its synthetic challenges?

The compound contains a chlorocyclopropyl group, a 2-chlorophenyl ring, and a 4,5-dihydro-1H-1,2,4-triazole moiety attached to a propan-2-ol backbone. The steric hindrance from the cyclopropane and the reactivity of the triazole ring pose challenges during synthesis. For example, copolymerization strategies (as seen in similar polycationic reagents) require controlled conditions to avoid side reactions . Additionally, regioselective functionalization of the triazole ring demands precise temperature and catalyst selection .

Q. What analytical methods are recommended for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents, critical for understanding biological interactions .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing diastereotopic protons in the cyclopropane ring).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for chlorine-containing fragments.

- HPLC : Monitors purity, particularly for byproducts from triazole ring formation .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in a dry, ventilated area away from light to prevent degradation of the triazole and chlorophenyl groups .

- Exposure mitigation : Use PPE (gloves, goggles) due to toxicity risks from chlorinated moieties. In case of skin contact, wash immediately with water and consult safety data sheets for chlorinated aromatics .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

- Parameter screening : Use fractional factorial designs to assess variables like temperature, residence time, and catalyst concentration. For example, flow-chemistry systems reduce exothermic risks during triazole ring formation .

- Response surface methodology (RSM) : Optimize yield by modeling interactions between cyclopropane ring stability and reaction pressure .

- Statistical validation : Confirm reproducibility using ≥3 replicates per condition to account for variability in chlorine substitution reactions .

Q. How can structure-activity relationship (SAR) studies improve the compound’s antifungal activity?

- Docking simulations : Map interactions between the triazole ring and fungal cytochrome P450 enzymes (e.g., CYP51). Modifying the dihydrotriazole’s substituents may enhance binding affinity .

- Bioisosteric replacement : Replace the chlorophenyl group with fluorophenyl analogs (tested in related compounds) to evaluate changes in membrane permeability .

- In vitro assays : Compare MIC values against Candida spp. with control triazole derivatives to identify critical pharmacophores .

Q. What strategies address stereochemical control during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereoselectivity at the propan-2-ol center .

- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling to retain configuration in the chlorocyclopropyl group .

- Kinetic resolution : Separate enantiomers via chiral HPLC columns, as demonstrated for structurally similar alcohols .

Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?

- Multi-technique validation : Cross-reference X-ray data (e.g., bond lengths in the triazole ring ) with DFT-optimized geometries.

- Thermal ellipsoid analysis : Assess disorder in crystal structures, particularly for flexible propan-2-ol chains .

- Dynamic NMR : Probe conformational flexibility in solution to reconcile discrepancies with rigid crystal structures .

Methodological Notes

- Synthetic reproducibility : Document batch-specific variations in chlorine isotope ratios (e.g., using HRMS) to trace impurity sources.

- Data transparency : Share crystallographic CIF files in public databases to facilitate meta-analyses .

- Ethical compliance : Adhere to OECD guidelines for environmental toxicity testing of chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.